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Compound of Interest

Compound Name: N-Cbz-11-aminoundecanoic acid

CAS No.: 3422-91-1

Cat. No.: B2888180

Get Quote

11-(Benzyloxycarbonylamino)undecanoic acid is a valuable building block in modern organic

and medicinal chemistry. Its structure is deceptively simple: a C11 aliphatic chain provides a

hydrophobic spacer, terminated at one end by a carboxylic acid and at the other by an amine

protected with a benzyloxycarbonyl (Cbz or Z) group. This configuration makes it an exemplary

bifunctional linker, designed for the sequential and controlled conjugation of different molecular

entities.

The core utility lies in its architectural design:

The Carboxylic Acid Terminus: This functional group serves as a versatile handle for covalent

modification. It can be readily activated to form esters (like N-hydroxysuccinimide esters) or

amides, enabling linkage to proteins, peptides, drug payloads, or reporter molecules.

The Protected Amine Terminus: The amine is temporarily masked by the Cbz group,

rendering it non-reactive under the conditions used to modify the carboxylic acid. This is the

cornerstone of its utility in multi-step syntheses.
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The C11 Aliphatic Spacer: The long, flexible undecanoic acid chain provides spatial

separation between conjugated molecules, which can be critical for maintaining the

biological activity of each component. It is classified as an aliphatic, hydrophobic linker.[1]

This molecule is particularly relevant in fields like Antibody-Drug Conjugate (ADC) and

Proteolysis-Targeting Chimera (PROTAC) development, where precise assembly of complex

biomolecular constructs is paramount.[1][2]

Physicochemical and Structural Properties
A clear understanding of the molecule's physical properties is essential for its effective use in

the laboratory, from designing reaction conditions to purification strategies.

Property Value Source

CAS Number 3422-91-1

Molecular Formula C₁₉H₂₉NO₄

Molecular Weight 335.44 g/mol

Appearance White to off-white solid/powder General Ref.

Solubility

Soluble in organic solvents

(DMSO, DMF, Methanol,

Dichloromethane); Insoluble in

water.

General Ref.

Melting Point
~78-82 °C (May vary with

purity)
General Ref.

Synthesis and Purification: A Validated Protocol
The synthesis of 11-(benzyloxycarbonylamino)undecanoic acid is a classic example of amine

protection using the Schotten-Baumann reaction conditions.[3] The starting material, 11-

aminoundecanoic acid, is itself derived from renewable resources like castor oil, making it a

sustainable building block.[4]

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis and purification of the title compound.
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Detailed Experimental Protocol
This protocol is a self-validating system, with defined checkpoints to ensure reaction

completion and product purity.

Materials:

11-Aminoundecanoic acid (1.0 eq)

Benzyl chloroformate (Cbz-Cl) (1.1 eq)

Sodium Carbonate (Na₂CO₃)

Dioxane

Deionized Water

Hydrochloric Acid (HCl), 2M

Ethyl Acetate

Hexane

Standard laboratory glassware, magnetic stirrer, ice bath, filtration apparatus.

Procedure:

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar,

dissolve 11-aminoundecanoic acid in a 10% aqueous solution of sodium carbonate. Cool the

flask in an ice bath to 0-5 °C.

Expertise & Experience:Using an aqueous base (Na₂CO₃) serves two critical functions: it

deprotonates the amino group of the starting material, making it a more potent

nucleophile, and it simultaneously acts as an acid scavenger to neutralize the HCl

byproduct generated during the reaction. Maintaining a pH between 8 and 10 is crucial; a

lower pH will protonate the amine, reducing its reactivity, while a higher pH can risk

racemization in chiral compounds (not a concern here, but good practice) and promote

hydrolysis of the benzyl chloroformate.
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Addition of Protecting Group: While stirring vigorously in the ice bath, add a solution of

benzyl chloroformate in dioxane dropwise to the reaction mixture.

Trustworthiness:Vigorous stirring is essential to maximize the interfacial area between the

aqueous and organic phases, promoting an efficient reaction. Dropwise addition of the

highly reactive Cbz-Cl prevents localized high concentrations, which could lead to

unwanted side reactions.

Reaction Progression: After the addition is complete, remove the ice bath and allow the

mixture to warm to room temperature. Continue stirring for 2-4 hours.

Self-Validation Checkpoint:Monitor the reaction progress using Thin Layer

Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and

hexane with a small amount of acetic acid. The product spot should be less polar (higher

Rf) than the starting amino acid.

Product Precipitation: Once the reaction is complete, transfer the mixture to a separatory

funnel. Wash with a non-polar solvent like diethyl ether or hexane to remove any unreacted

benzyl chloroformate and other organic impurities. Cool the aqueous layer in an ice bath and

slowly acidify with 2M HCl until the pH is ~2. A white precipitate of the product will form.

Expertise & Experience:The product is a carboxylic acid, which is deprotonated and

soluble in the basic aqueous solution as its carboxylate salt. Acidification protonates the

carboxylate, rendering the molecule neutral and causing it to precipitate out of the

aqueous solution due to its low water solubility.

Purification: Collect the crude product by vacuum filtration and wash the filter cake with cold

deionized water. Dry the solid under vacuum. For higher purity, recrystallize the product from

a suitable solvent system, such as ethyl acetate/hexane.

Self-Validation Checkpoint:Confirm the identity and purity of the final product using

analytical techniques such as ¹H NMR, ¹³C NMR, and melting point determination. The

melting point should be sharp and within the expected range.

The Cbz Group: Orthogonal Deprotection Strategy

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2888180?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


A key advantage of the Cbz group is its stability profile and unique deprotection method, which

makes it "orthogonal" to other common amine protecting groups like Boc (tert-butyloxycarbonyl)

and Fmoc (9-fluorenylmethyloxycarbonyl). This orthogonality is fundamental in complex, multi-

step syntheses where selective deprotection is required.
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Caption: Orthogonality of Cbz, Boc, and Fmoc protecting groups.

Cbz Deprotection Protocol: Catalytic Hydrogenolysis
This is the mildest and most common method for Cbz removal.[3]

Materials:

Cbz-protected compound

Palladium on Carbon (Pd/C), 10% w/w

Methanol or Ethanol
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Hydrogen (H₂) gas balloon or hydrogenation apparatus

Procedure:

Setup: Dissolve the Cbz-protected compound in a suitable solvent like methanol in a flask.

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the

substrate).

Trustworthiness:The catalyst is often pyrophoric. It should be handled under an inert

atmosphere (e.g., nitrogen or argon) if dry. Wetting the catalyst with the reaction solvent

before addition can mitigate this risk.

Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of H₂ (a

balloon is sufficient for small-scale reactions).

Reaction: Stir the reaction vigorously at room temperature.

Self-Validation Checkpoint:Monitor the reaction by TLC. The deprotected amine product

will be significantly more polar (lower Rf) than the starting material. The reaction is

typically complete within 1-3 hours.

Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to

remove the Pd/C catalyst.

Expertise & Experience:The Celite pad prevents the fine catalyst particles from passing

through the filter paper. It is crucial to wash the Celite pad thoroughly with the reaction

solvent to ensure complete recovery of the product. The filtrate now contains the

deprotected product.

Isolation: Remove the solvent under reduced pressure to yield the final product, the free

amine.

Application Workflow: Conjugation Chemistry
The true value of 11-(benzyloxycarbonylamino)undecanoic acid is realized when it is used to

link two different molecules. The following workflow demonstrates its use in conjugating a

payload (containing an amine) to another molecule.
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Caption: General workflow for using the linker in bioconjugation.

This sequential process—activation, conjugation, and deprotection—allows for the precise and

controlled assembly of complex molecules, which is a fundamental requirement in the

development of targeted therapeutics and advanced biomaterials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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bifunctional-linker]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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